molecular formula C19H17N3O3 B2973448 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide CAS No. 862831-90-1

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide

Cat. No.: B2973448
CAS No.: 862831-90-1
M. Wt: 335.363
InChI Key: PVYPRXHTVSDHFW-UHFFFAOYSA-N
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Description

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acylated to introduce the oxoacetamido group, followed by the attachment of the benzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-16(13-8-4-6-10-15(13)22(11)2)17(23)19(25)21-14-9-5-3-7-12(14)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYPRXHTVSDHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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